molecular formula C11H13NO2 B3158244 Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate CAS No. 85676-99-9

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

Cat. No. B3158244
CAS RN: 85676-99-9
M. Wt: 191.23 g/mol
InChI Key: VWTSSZDILHAHFN-UHFFFAOYSA-N
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Description

“Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 2126162-00-1 . It is also known as "methyl 2-(indolin-3-yl)acetate hydrochloride" . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . For instance, 2-(1H-Indol-3-yl)acetic acid was transformed in the presence of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which was then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13NO2.ClH/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,8,12H,6-7H2,1H3;1H . The molecular weight of the compound is 227.69 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 227.69 .

Scientific Research Applications

Background

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with potential applications in various scientific research fields. However, the direct studies specifically focusing on this compound are limited or not directly accessible through the available databases. Instead, I will highlight research areas related to its structural components, such as indole derivatives, and their significance in scientific research, excluding topics related to drug use, dosage, and side effects as per your requirements.

Indole Derivatives in Cancer Research

Indole derivatives, like Indoleamine-2,3-dioxygenase (IDO) inhibitors, have been extensively studied for their potential in cancer therapy. IDO is an enzyme involved in tryptophan catabolism, playing a critical role in tumor immune evasion. Research indicates that IDO inhibitors, such as 1-methyltryptophan, can restore immune response against tumors, offering a promising avenue for cancer treatment (Löb et al., 2009). Additionally, IDO expression in various cancers has been correlated with poor prognosis, reinforcing the potential therapeutic value of targeting this pathway (Godin-Ethier et al., 2011).

Indole Synthesis and Chemical Research

The synthesis of indoles, including those with structures similar to this compound, is a significant area of chemical research. Indoles are a core structure in many natural products and pharmaceuticals. The Fischer synthesis of indoles from arylhydrazones represents a cornerstone methodology in this field, highlighting the versatility and importance of indole scaffolds in chemical synthesis (Fusco & Sannicolo, 1978).

Environmental and Biotechnological Applications

Bacterial catabolism of indole derivatives, including indole-3-acetic acid, suggests potential environmental and biotechnological applications. Specific bacterial gene clusters enable the degradation of indole compounds, which could be exploited for bioremediation purposes or as a carbon source in microbial production systems (Laird et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTSSZDILHAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of indole 74 (10.9 g, 57.4 mmol) in trifluoroacetic acid (200 mL) was added triethylsilane (20 mL, 121 mmol) at room temperature. The mixture was stirred at 60° C. for 3 h, cooled to room temperature and concentrated in vacuo to remove solvent. The residue was diluted with EtOAc and washed with aq. saturated Cs2CO3 solution. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was purified by silica column chromatography to provide the titled compound 75 (8.5 g, 77%). MH+192.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 3
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 4
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 5
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

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